1-(4-fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole

Lipophilicity Physicochemical Property Drug Design

Researchers targeting antibiotic resistance often lack stable, drug-like tetrazole scaffolds. This 1-(4-fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole is a SHV-1 β-lactamase screening hit with a distinct bis-tetrazole architecture and elevated log P (1.26), optimized for hydrophobic binding pockets. - Metabolically stable carboxylic acid bioisostere. - Multi-dentate ligand geometry for novel coordination complexes. - Lead-likeness compliance and synthetic accessibility (score 2.49).

Molecular Formula C9H7FN8S
Molecular Weight 278.27 g/mol
CAS No. 353501-28-7
Cat. No. B3483226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole
CAS353501-28-7
Molecular FormulaC9H7FN8S
Molecular Weight278.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=NN=N2)SCC3=NNN=N3)F
InChIInChI=1S/C9H7FN8S/c10-6-1-3-7(4-2-6)18-9(13-16-17-18)19-5-8-11-14-15-12-8/h1-4H,5H2,(H,11,12,14,15)
InChIKeyFJENOGOVKNFKDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole: Bis-Tetrazole Sulfide


The compound 1-(4-fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole (CAS: 353501-28-7) is a synthetic bis-tetrazole sulfide. It features a 1-(4-fluorophenyl)-1H-tetrazole core linked via a sulfanyl bridge to a 2H-tetrazol-5-ylmethyl moiety . This structural class, 1-substituted 5-alkyl(aryl)sulfanyltetrazoles, is recognized for its metabolic stability as a bioisostere of carboxylic acids, making it a scaffold of interest in medicinal chemistry for antibacterial, antifungal, and anticancer applications .

Why 1-(4-Fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole Cannot Be Replaced


Within the 1-substituted 5-alkyl(aryl)sulfanyltetrazole class, minor structural modifications lead to significant shifts in physicochemical and biological profiles. The inclusion of a 4-fluorophenyl substituent on the N1-tetrazole, as opposed to a simple phenyl group, systematically alters molecular properties including lipophilicity and electronic distribution, which are central to target binding and pharmacokinetics . The sulfanyl-linked bis-tetrazole architecture further differentiates it from simpler 5-alkylsulfanyl-tetrazoles, creating a distinct spatial arrangement of hydrogen bond acceptors that cannot be mirrored by mono-tetrazole or other heterocyclic analogs .

1-(4-Fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole: Quantitative Differentiation


Lipophilicity Advantage vs. Non-Fluorinated Analog

The target compound's consensus log P is 1.26, reflecting the contribution of the 4-fluorophenyl group. This is in contrast to the non-fluorinated analog, 1-phenyl-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole (CAS: 313527-72-9), which is predicted to have a lower log P due to the absence of the electronegative fluorine atom . In the context of the SHV-1 screening panel, this compound exhibited a molecular weight (278.27 g/mol) and topological polar surface area (TPSA: 123.36 Ų) that placed it in a distinct property space compared to the top hit, 1,1'-(4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine-4,8-diyl)diethanone (TPSA: 121.84 Ų; molecular weight: 250.17 g/mol) .

Lipophilicity Physicochemical Property Drug Design

Hydrogen-Bonding Distinction in SHV-1 Screen

In the same virtual screening campaign against the SHV-1 enzyme, the target compound exhibited a TPSA of 123.36 Ų and 7 hydrogen bond acceptors, compared to a TPSA of 121.84 Ų and 8 hydrogen bond acceptors for the leading ligand, 1,1'-(4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine-4,8-diyl)diethanone . While the top hit showed a marginally lower TPSA, the target compound's combination of a single hydrogen bond donor (from the tetrazole NH) and a higher number of rotatable bonds (4 vs. 2) suggests a different binding mode and conformational flexibility profile .

Virtual Screening Physicochemical Profile SHV-1 Inhibitor

Bis-Tetrazole Architecture vs. Mono-Tetrazole Analogs

Unlike common 1-substituted 5-alkylsulfanyltetrazoles, which contain a single tetrazole ring, the target compound features two distinct tetrazole moieties linked by a sulfanyl bridge. This architecture is exemplified by the comparison with 1-(4-fluorophenyl)-5-(methylthio)-1H-tetrazole (no CAS found), which lacks the second tetrazole ring. The bis-tetrazole system provides an extended hydrogen-bond acceptor surface and potential for metal chelation. This class of 5-alkyl(aryl)sulfanyltetrazoles has been reviewed for their specific synthetic pathways and properties, distinguishing them from other C-substituted tetrazoles . The target compound's synthetic accessibility score of 2.49 also indicates it is more accessible than the top screening hit (score: 2.53) .

Tetrazole Chemistry Structural Biology Ligand Design

1-(4-Fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole: Recommended Applications


SHV-1 Inhibitor Screening Library Candidate

Based on its physicochemical profiling in a large-scale virtual screening campaign against the SHV-1 beta-lactamase enzyme , this compound is suitable as a lead-like starting point for medicinal chemistry optimization aimed at overcoming antibiotic resistance. Its lead-likeness compliance and distinct hydrogen-bonding profile differentiate it from other screening hits.

Carboxylic Acid Bioisostere for Lipophilic Binding Pockets

The 1,5-disubstituted tetrazole core acts as a metabolically stable bioisostere for carboxylic acids . The compound's elevated log P (1.26) compared to less lipophilic analogs makes it particularly suitable for targets where the carboxylic acid binding site is situated in a hydrophobic environment, such as certain nuclear receptors or membrane-associated enzymes.

Bis-Tetrazole Building Block for Metal-Organic Frameworks

The unique bis-tetrazole architecture with a central sulfanyl bridge offers a multi-dentate ligand geometry not possible with mono-tetrazoles . This makes it a candidate for synthesizing novel coordination complexes where an extended, nitrogen-rich electron-donating system is required, a feature that simpler 5-thio-substituted tetrazoles cannot replicate.

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